

Best practices for handling and dissolving D,L-Azatryptophan hydrate

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Compound of Interest

Compound Name: *D,L-Azatryptophan hydrate*

Cat. No.: *B015061*

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Technical Support Center: D,L-Azatryptophan Hydrate

Welcome to the technical support center for **D,L-Azatryptophan hydrate**. This resource is designed for researchers, scientists, and drug development professionals, providing essential information for the effective handling and use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is D,L-Azatryptophan hydrate?

A1: **D,L-Azatryptophan hydrate** is a racemic mixture of the D- and L-isomers of 7-azatryptophan, an analog of the essential amino acid tryptophan. It is a fluorescent compound often used as a probe in studies of protein structure and dynamics.[\[1\]](#)[\[2\]](#) The "hydrate" form indicates that water molecules are incorporated into its crystal structure.

Q2: What are the primary applications of D,L-Azatryptophan hydrate in research?

A2: **D,L-Azatryptophan hydrate** is primarily used as:

- A fluorescent probe to study protein structure, function, and dynamics.[\[1\]](#)
- A tool to investigate protein-protein and protein-ligand interactions.

- An amino acid analog for incorporation into peptides and proteins to introduce a unique spectral signature.[3]
- A potential modulator of biological pathways, as tryptophan and its metabolites are known to influence signaling pathways such as the mTOR pathway.[4][5][6]

Q3: What are the storage recommendations for **D,L-Azatryptophan hydrate**?

A3: For long-term stability, **D,L-Azatryptophan hydrate** should be stored at -20°C.[7] For short-term use, it may be stored at room temperature in a tightly sealed container, protected from light and moisture.[8]

Q4: What are the safety precautions for handling **D,L-Azatryptophan hydrate**?

A4: **D,L-Azatryptophan hydrate** should be handled in a well-ventilated area. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of the powder and contact with skin and eyes.[9]

Troubleshooting Guide

Problem	Possible Cause	Solution
Difficulty Dissolving the Compound	D,L-Azatryptophan hydrate has limited solubility in aqueous buffers at neutral pH.	<ul style="list-style-type: none">- For aqueous solutions, consider using 1 M HCl, where it is soluble up to 50 mg/mL with gentle heating.[1][7]- For cell culture experiments, prepare a concentrated stock solution in a suitable solvent (see Experimental Protocols) and then dilute it into your culture medium.- Sonication may aid in the dissolution of the compound in aqueous solutions.
Precipitation in Cell Culture Media	The final concentration of the compound in the media may exceed its solubility limit, or the solvent used for the stock solution may be incompatible with the media.	<ul style="list-style-type: none">- Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture media is low (typically \leq 0.5%) to avoid toxicity and precipitation.- Add the stock solution to the media dropwise while gently vortexing to ensure rapid and even dispersion.- Warm the cell culture media to 37°C before adding the stock solution.
Inconsistent Fluorescence Readings	The compound may be sensitive to environmental factors, or there may be issues with the experimental setup.	<ul style="list-style-type: none">- Protect all solutions containing D,L-Azatryptophan hydrate from light to prevent photobleaching.- Ensure that the pH of the buffer is consistent across all experiments, as fluorescence can be pH-dependent.- Use quartz cuvettes for fluorescence measurements to

minimize background fluorescence.

Compound Appears Clumped or Discolored

The compound may have absorbed moisture.

- Store the compound in a desiccator to prevent hydration. - If clumping occurs, gently break up the aggregates with a spatula before weighing.

Data Presentation

Table 1: Physicochemical Properties of **D,L-Azatryptophan Hydrate**

Property	Value	Reference
CAS Number	7146-37-4	[2] [10]
Molecular Formula	C ₁₀ H ₁₃ N ₃ O ₃	[2] [10]
Molecular Weight	223.23 g/mol	[2] [10]
Appearance	White to off-white powder	[9]
Melting Point	275°C (decomposes)	[7]

Table 2: Solubility of **D,L-Azatryptophan Hydrate**

Solvent	Solubility	Observations	Reference
1 M Hydrochloric Acid (HCl)	50 mg/mL	A clear to slightly hazy, colorless to faint yellow solution is formed with gentle heating.	[1] [7]
Water	Soluble	Quantitative data not readily available. Solubility is expected to be limited at neutral pH.	[10]
Dimethyl Sulfoxide (DMSO)	Soluble	Specific quantitative data is not available, but it is expected to be soluble. A preliminary solubility test is recommended.	
Ethanol	Sparingly Soluble	Specific quantitative data is not available. A preliminary solubility test is recommended.	
Phosphate-Buffered Saline (PBS, pH 7.4)	Poorly Soluble	Expected to have low solubility at neutral pH. Acidification may be required for dissolution.	

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

- Materials:
 - D,L-Azatryptophan hydrate (MW: 223.23 g/mol)

- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Vortex mixer
- Procedure:
 1. Weigh out 2.23 mg of **D,L-Azatryptophan hydrate** and transfer it to a sterile microcentrifuge tube.
 2. Add 1 mL of anhydrous DMSO to the tube.
 3. Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.
 4. Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

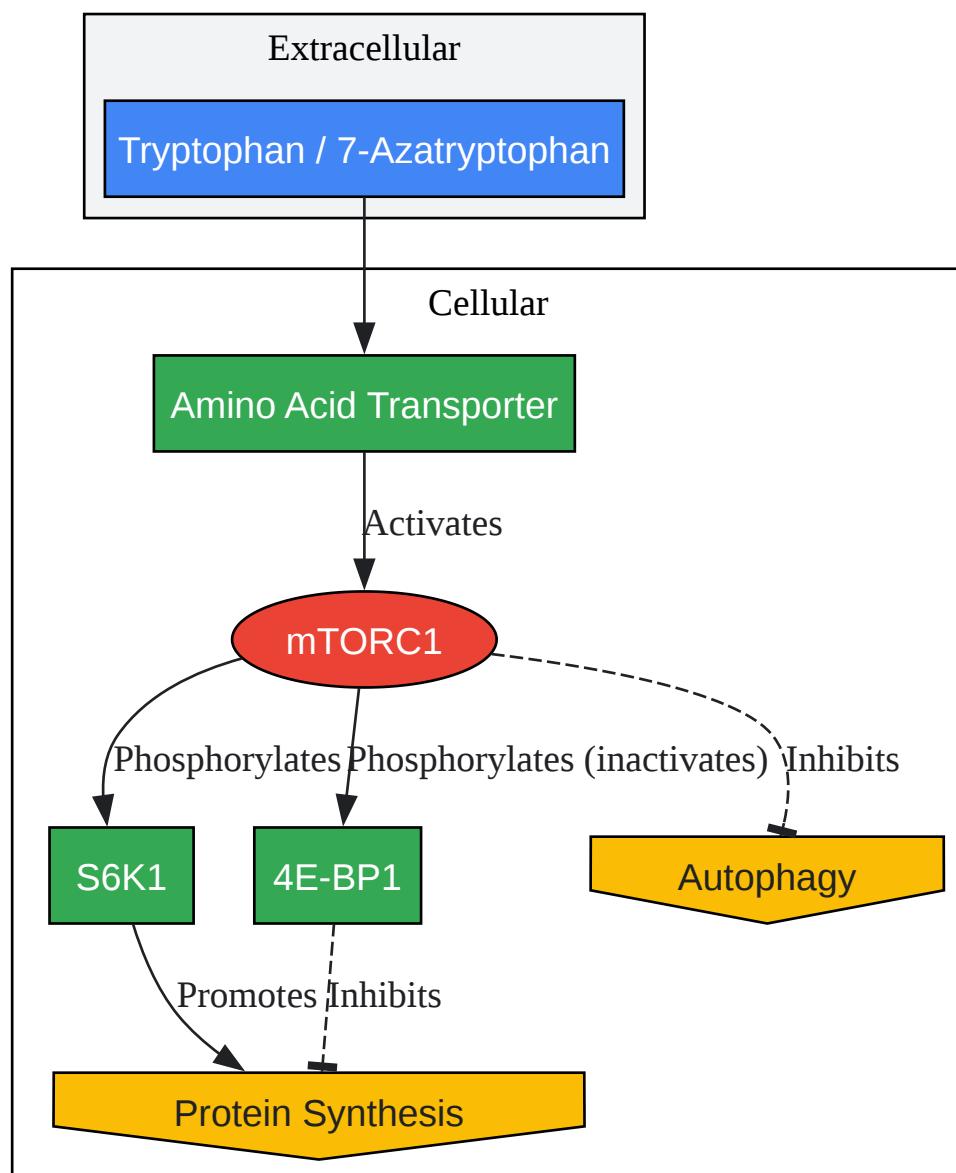
Protocol 2: Use of **D,L-Azatryptophan Hydrate** as a Fluorescent Probe

- Materials:
 - Protein of interest in a suitable buffer
 - **D,L-Azatryptophan hydrate** stock solution (e.g., 10 mM in DMSO)
 - Fluorometer
 - Quartz cuvette
- Procedure:
 1. Prepare a solution of your protein of interest at the desired concentration in a suitable buffer.
 2. To a quartz cuvette, add the protein solution.

3. Add a small volume of the **D,L-Azatryptophan hydrate** stock solution to the cuvette to achieve the desired final concentration. The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting protein structure.
4. Gently mix the solution by pipetting up and down.
5. Incubate the sample as required for your experiment, protected from light.
6. Measure the fluorescence using a fluorometer. The excitation wavelength for 7-azatryptophan is typically around 310 nm, with an emission maximum around 402 nm.[\[1\]](#) These values may shift depending on the local environment of the probe.
7. Acquire an emission spectrum by scanning a range of wavelengths (e.g., 350-500 nm) to determine the emission maximum in your specific experimental conditions.

Mandatory Visualizations

Figure 1: Experimental workflow for using **D,L-Azatryptophan hydrate** as a fluorescent probe.



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Figure 2: Tryptophan-mediated activation of the mTOR signaling pathway.

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